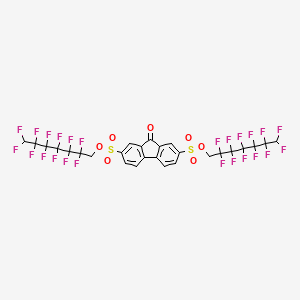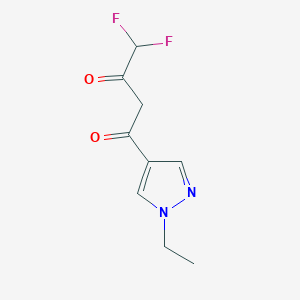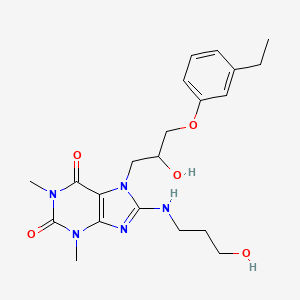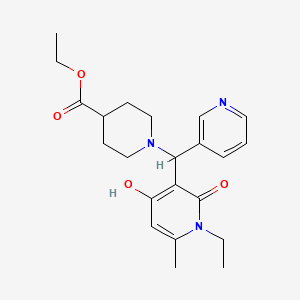![molecular formula C15H19FN2O3 B2452125 N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201278-82-0](/img/structure/B2452125.png)
N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide, commonly known as FPA-124, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is primarily used in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. FPA-124 is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression and regulation.
Mecanismo De Acción
FPA-124 is a potent inhibitor of the enzyme histone deacetylase (N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide), which plays a crucial role in gene expression and regulation. This compound inhibitors are known to have neuroprotective effects and can promote the growth and survival of neurons. FPA-124 has been shown to increase the acetylation of histones, which leads to changes in gene expression and the activation of neuroprotective pathways.
Biochemical and Physiological Effects
FPA-124 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the acetylation of histones, which leads to changes in gene expression and the activation of neuroprotective pathways. FPA-124 has also been shown to reduce inflammation in the brain and spinal cord, which is a key feature of multiple sclerosis. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPA-124 in lab experiments is that it is a potent inhibitor of N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide and has been shown to have neuroprotective effects. The compound is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of using FPA-124 in lab experiments is that it has not been extensively tested in humans and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the research of FPA-124. One direction is to further investigate the compound's neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate the safety and toxicity of FPA-124 in humans. Finally, researchers can explore the potential of FPA-124 in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
FPA-124 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-4-nitroaniline with 2-bromo-1-(prop-2-yn-1-yloxy)ethanone to obtain 2-(2-fluoro-4-nitroanilino)-2-oxoethyl prop-2-yn-1-yl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with N-methylprop-2-enamide to obtain FPA-124.
Aplicaciones Científicas De Investigación
FPA-124 is primarily used in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to have neuroprotective effects and can prevent the death of neurons. FPA-124 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, the compound has been shown to reduce inflammation in the brain and spinal cord, which is a key feature of multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-(2-fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-5-15(20)18(4)9-14(19)17-13-7-6-11(8-12(13)16)21-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVOAYOLMIPPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)NC(=O)CN(C)C(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)

![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)


![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
![2-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2452063.png)
